BN-82002

Vue d'ensemble

Description

L’inhibiteur de CDC25 Phosphatase I est un composé qui cible les phosphatases CDC25, des régulateurs essentiels du cycle cellulaire. Ces phosphatases déphosphorylent et activent les kinases dépendantes des cyclines, facilitant la progression du cycle cellulaire. L’inhibition des phosphatases CDC25 a suscité un intérêt considérable dans la recherche sur le cancer en raison de leur rôle dans la prolifération cellulaire et la croissance tumorale .

Applications De Recherche Scientifique

CDC25 Phosphatase Inhibitor I has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Chemistry: Used as a tool to study the mechanisms of phosphatase inhibition and to develop new inhibitors with improved efficacy.

Biology: Employed in cell cycle studies to understand the role of CDC25 phosphatases in cell proliferation and apoptosis.

Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth by blocking cell cycle progression

Industry: Utilized in the development of new anticancer drugs and in high-throughput screening assays for drug discovery

Mécanisme D'action

L’inhibiteur de CDC25 Phosphatase I exerce ses effets en se liant au site actif des phosphatases CDC25, empêchant ainsi la déphosphorylation et l’activation des kinases dépendantes des cyclines. Cette inhibition conduit à l’arrêt du cycle cellulaire aux transitions G1/S et G2/M, entraînant finalement l’apoptose des cellules cancéreuses. Les cibles moléculaires comprennent CDC25A, CDC25B et CDC25C, qui sont exprimées différentiellement pendant le cycle cellulaire .

Composés Similaires :

BN82002 : Un autre inhibiteur de CDC25 qui a montré une efficacité dans des études précliniques.

NSC 663284 : Un inhibiteur à base de quinone avec une activité puissante contre les phosphatases CDC25.

NSC 95397 : Un dérivé de naphtoquinone qui inhibe l’activité de CDC25.

Unicité : L’inhibiteur de CDC25 Phosphatase I est unique en raison de son affinité de liaison spécifique et de sa sélectivité pour les phosphatases CDC25, ce qui en fait un outil précieux pour étudier la régulation du cycle cellulaire et un candidat prometteur pour la thérapie anticancéreuse .

Analyse Biochimique

Biochemical Properties

BN-82002 interacts with several enzymes and proteins, primarily the CDC25 phosphatase family, which includes CDC25A, CDC25B2, CDC25B3, and CDC25C . It inhibits the phosphatase activity of these enzymes, thereby affecting their role in biochemical reactions .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It impairs the proliferation of tumor cells and increases cyclin-dependent kinase 1 inhibitory tyrosine phosphorylation . In synchronized HeLa cells, this compound delays cell cycle progression at G1/S, during S-phase, and at G2/M transition . In U2OS cells, it predominantly arrests the cell cycle in the G1 phase .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the dephosphorylating activity of purified recombinant CDC25C . This inhibition leads to hyperphosphorylation of the CDC25C substrate CDK1 in this compound treated cells compared to control cells .

Dosage Effects in Animal Models

In animal models, this compound reduces the growth rate of human tumor xenografts in athymic nude mice

Metabolic Pathways

This compound is involved in the metabolic pathways related to the CDC25 phosphatase family

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l’inhibiteur de CDC25 Phosphatase I implique plusieurs étapes, notamment la formation d’intermédiaires clés et leur fonctionnalisation ultérieure. Une voie de synthèse courante comprend l’utilisation d’aldéhydes aromatiques et d’amines, suivie d’une cyclisation et de modifications de groupes fonctionnels .

Méthodes de Production Industrielle : La production industrielle de l’inhibiteur de CDC25 Phosphatase I implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Cela peut inclure l’utilisation de réacteurs automatisés et de systèmes à flux continu pour rationaliser le processus .

Analyse Des Réactions Chimiques

Types de Réactions : L’inhibiteur de CDC25 Phosphatase I peut subir diverses réactions chimiques, notamment :

Oxydation : Conversion de groupes fonctionnels en états d’oxydation plus élevés.

Réduction : Réduction de groupes nitro en amines.

Substitution : Réactions d’halogénation et d’alkylation.

Réactifs et Conditions Communs :

Oxydation : Utilisation d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Utilisation d’agents réducteurs comme le borohydrure de sodium ou l’hydrogène gazeux avec un catalyseur au palladium.

Substitution : Utilisation d’agents halogénants comme le chlorure de thionyle ou les halogénures d’alkyle.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers composés aromatiques substitués et leurs dérivés, qui peuvent être ensuite fonctionnalisés pour des applications spécifiques .

4. Applications de la Recherche Scientifique

L’inhibiteur de CDC25 Phosphatase I a une large gamme d’applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

Chimie : Utilisé comme outil pour étudier les mécanismes d’inhibition des phosphatases et pour développer de nouveaux inhibiteurs avec une efficacité améliorée.

Biologie : Utilisé dans les études du cycle cellulaire pour comprendre le rôle des phosphatases CDC25 dans la prolifération cellulaire et l’apoptose.

Médecine : Étudié comme agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à inhiber la croissance tumorale en bloquant la progression du cycle cellulaire

Industrie : Utilisé dans le développement de nouveaux médicaments anticancéreux et dans des tests de criblage à haut débit pour la découverte de médicaments

Comparaison Avec Des Composés Similaires

BN82002: Another CDC25 inhibitor that has shown efficacy in preclinical studies.

NSC 663284: A quinone-based inhibitor with potent activity against CDC25 phosphatases.

NSC 95397: A naphthoquinone derivative that inhibits CDC25 activity.

Uniqueness: CDC25 Phosphatase Inhibitor I is unique due to its specific binding affinity and selectivity for CDC25 phosphatases, making it a valuable tool for studying cell cycle regulation and a promising candidate for cancer therapy .

Propriétés

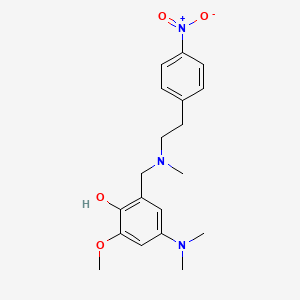

IUPAC Name |

4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-20(2)17-11-15(19(23)18(12-17)26-4)13-21(3)10-9-14-5-7-16(8-6-14)22(24)25/h5-8,11-12,23H,9-10,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKYHQGRIIXMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C(=C1)OC)O)CN(C)CCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396073-89-5 | |

| Record name | BN-82002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396073895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BN-82002 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/237SRB7UQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.